molecular formula C6H7BrN2O2 B13967232 2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one CAS No. 775533-04-5

2-Bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B13967232
CAS No.: 775533-04-5
M. Wt: 219.04 g/mol
InChI Key: RDAODSFYJXDMFD-UHFFFAOYSA-N
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Description

ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is a brominated ethanone derivative with a hydroxy-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-(hydroxymethyl)-1H-imidazol-4-yl]ethanone using bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding ethanone derivative without the bromine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its imidazole ring.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone
  • 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
  • 2-Bromo-1-aryl-1-ethanone

Uniqueness

ETHANONE, 2-BROMO-1-[2-(HYDROXYMETHYL)-1H-IMIDAZOL-4-YL]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

775533-04-5

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-bromo-1-[2-(hydroxymethyl)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C6H7BrN2O2/c7-1-5(11)4-2-8-6(3-10)9-4/h2,10H,1,3H2,(H,8,9)

InChI Key

RDAODSFYJXDMFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CO)C(=O)CBr

Origin of Product

United States

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